

# Phase III Trials Validate Imipenem/Relebactam as a Potent Carbapenem-Resistant Pathogen Fighter

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Relebactam |           |
| Cat. No.:            | B15564724  | Get Quote |

A comprehensive analysis of the pivotal RESTORE-IMI Phase III clinical trials demonstrates the robust efficacy and favorable safety profile of imipenem/**relebactam** in treating severe bacterial infections, including those caused by carbapenem-resistant organisms. The findings position this novel antibiotic combination as a critical therapeutic option for patients with limited or no alternative treatments.

Imipenem/relebactam, a combination of a well-established carbapenem antibiotic and a novel β-lactamase inhibitor, has been rigorously evaluated in two key Phase III clinical trials: RESTORE-IMI 1 and RESTORE-IMI 2. These studies provide compelling evidence of its clinical utility in treating complicated intra-abdominal infections (cIAI), complicated urinary tract infections (cUTI), and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP).

## Comparative Efficacy in RESTORE-IMI 1: A Lifeline for Patients with Carbapenem-Nonsusceptible Infections

The RESTORE-IMI 1 trial was a multicenter, randomized, double-blind study that assessed the efficacy and safety of imipenem/**relebactam** versus colistin plus imipenem in patients with infections caused by imipenem-nonsusceptible pathogens[1][2][3][4][5]. This trial was designed



to address a critical unmet medical need in a patient population with high mortality rates and limited therapeutic options.

In the modified microbiologic intent-to-treat (mMITT) population, imipenem/relebactam demonstrated a favorable overall response rate of 71% compared to 70% for the colistin plus imipenem arm. Notably, at day 28, the clinical response was significantly higher in the imipenem/relebactam group (71%) versus the colistin plus imipenem group (40%). Furthermore, 28-day all-cause mortality was lower in the imipenem/relebactam arm (10%) compared to the comparator arm (30%).

A key finding of the RESTORE-IMI 1 trial was the significantly improved safety profile of imipenem/relebactam, particularly concerning nephrotoxicity. Treatment-emergent nephrotoxicity was reported in 10% of patients receiving imipenem/relebactam, a stark contrast to the 56% observed in the colistin plus imipenem group. This was further supported by analyses using the Kidney Disease Improving Global Outcomes (KDIGO) and Risk, Injury, Failure, Loss, and End-stage Kidney Disease (RIFLE) criteria, which showed a more favorable renal safety profile for imipenem/relebactam.

## Non-Inferiority Established in RESTORE-IMI 2 for HABP/VABP

The RESTORE-IMI 2 trial was a larger, randomized, double-blind, non-inferiority study that compared the efficacy and safety of imipenem/**relebactam** to piperacillin/tazobactam for the treatment of adults with HABP/VABP. This trial enrolled 537 patients across 113 hospitals in 27 countries.

The primary endpoint of the study was 28-day all-cause mortality in the modified intent-to-treat (MITT) population. Imipenem/**relebactam** was found to be non-inferior to piperacillin/tazobactam, with mortality rates of 15.9% and 21.3%, respectively. The key secondary endpoint, favorable clinical response at early follow-up, also demonstrated non-inferiority, with rates of 61.0% for imipenem/**relebactam** and 55.8% for piperacillin/tazobactam.

The safety profiles of the two treatment arms were comparable. Serious adverse events occurred in 26.7% of patients in the imipenem/**relebactam** group and 32.0% in the piperacillin/tazobactam group. Drug-related adverse events were reported in 11.7% and 9.7% of patients, respectively.



Check Availability & Pricing

### **Quantitative Data Summary**

The following tables provide a detailed comparison of the primary and secondary endpoints from the RESTORE-IMI 1 and RESTORE-IMI 2 trials.

Table 1: Efficacy and Safety Outcomes from RESTORE-IMI 1 (Imipenem-Nonsusceptible Infections)

| Outcome Measure                          | Imipenem/Relebact<br>am (n=21) | Colistin +<br>Imipenem (n=10) | Treatment<br>Difference (90% CI) |
|------------------------------------------|--------------------------------|-------------------------------|----------------------------------|
| Favorable Overall<br>Response            | 71%                            | 70%                           | -27.5 to 21.4                    |
| Favorable Clinical<br>Response at Day 28 | 71%                            | 40%                           | 1.3 to 51.5                      |
| 28-Day All-Cause<br>Mortality            | 10%                            | 30%                           | -46.4 to 6.7                     |
| Treatment-Emergent Nephrotoxicity        | 10%                            | 56%                           | -                                |
| Serious Adverse<br>Events                | 10%                            | 31%                           | -                                |
| Drug-Related Adverse<br>Events           | 16%                            | 31%                           | -                                |

Table 2: Efficacy and Safety Outcomes from RESTORE-IMI 2 (HABP/VABP)



| Outcome Measure                                      | Imipenem/Relebact<br>am (n=264) | Piperacillin/Tazoba<br>ctam (n=267) | Treatment Difference (95% CI) |
|------------------------------------------------------|---------------------------------|-------------------------------------|-------------------------------|
| Day 28 All-Cause<br>Mortality                        | 15.9% (42/264)                  | 21.3% (57/267)                      | -5.3% (-11.9 to 1.2)          |
| Favorable Clinical<br>Response at Early<br>Follow-up | 61.0% (161/264)                 | 55.8% (149/267)                     | 5.0% (-3.2 to 13.2)           |
| Serious Adverse<br>Events                            | 26.7%                           | 32.0%                               | -                             |
| Drug-Related Adverse<br>Events                       | 11.7%                           | 9.7%                                | -                             |
| Adverse Events Leading to Discontinuation            | 5.6%                            | 8.2%                                | -                             |

## Experimental Protocols RESTORE-IMI 1: Study of Imipenem-Nonsusceptible Infections

- Study Design: Phase 3, randomized, controlled, double-blind trial.
- Patient Population: Hospitalized patients with HABP/VABP, cIAI, or cUTI caused by imipenem-nonsusceptible but colistin- and imipenem/relebactam-susceptible pathogens.
- Randomization: Patients were randomized in a 2:1 ratio.
- Intervention:
  - Imipenem/relebactam.
  - Colistin plus imipenem.
- Duration of Treatment: 5 to 21 days.



- Primary Endpoint: Favorable overall response in the modified microbiologic intent-to-treat (mMITT) population.
- Secondary Endpoints: Clinical response, all-cause mortality, and treatment-emergent nephrotoxicity.

### **RESTORE-IMI 2: Study in HABP/VABP**

- Study Design: Phase 3, randomized, controlled, double-blind, multicenter, non-inferiority trial.
- · Patient Population: Adults with HABP or VABP.
- Randomization: Patients were randomized in a 1:1 ratio.
- Intervention:
  - Imipenem/cilastatin/relebactam (500 mg/500 mg/250 mg) administered intravenously every 6 hours.
  - Piperacillin/tazobactam (4 g/500 mg) administered intravenously every 6 hours.
- Duration of Treatment: 7 to 14 days.
- Primary Endpoint: All-cause mortality at Day 28 in the modified intent-to-treat (MITT) population.
- Key Secondary Endpoint: Favorable clinical response at the early follow-up visit (7-14 days after completing therapy) in the MITT population.

### **Experimental Workflow: RESTORE-IMI 2 Trial**





Click to download full resolution via product page

Caption: Workflow of the RESTORE-IMI 2 Phase III clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. [PDF] RESTORE-IMI 1: A Multicenter, Randomized, Double-blind Trial Comparing Efficacy and Safety of Imipenem/Relebactam vs Colistin Plus Imipenem in Patients With Imipenem-nonsusceptible Bacterial Infections | Semantic Scholar [semanticscholar.org]
- 3. RESTORE-IMI 1: A Multicenter, Randomized, Double-blind Trial Comparing Efficacy and Safety of Imipenem/Relebactam vs Colistin Plus Imipenem in Patients With Imipenem-nonsusceptible Bacterial Infections PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RESTORE-IMI 1: A Multicenter, Randomized, Double-blind Trial Comparing Efficacy and Safety of Imipenem/Relebactam vs Colistin Plus Imipenem in Patients With Imipenemnonsusceptible Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Phase III Trials Validate Imipenem/Relebactam as a Potent Carbapenem-Resistant Pathogen Fighter]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564724#validating-the-clinical-efficacy-of-imipenem-relebactam-in-phase-iii-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com